B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
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Overview
Description
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid is a boronic acid derivative with the molecular formula C7H5D3BFO3 and a molecular weight of 172.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxy-d3 group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid typically involves the reaction of 2-fluoro-3-(methoxy-d3)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Suzuki-Miyaura Coupling: This is the most notable reaction, where the compound reacts with halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The boronic acid group interacts with the palladium complex, enabling the transfer of the phenyl group to the halide substrate, forming a new carbon-carbon bond.
Comparison with Similar Compounds
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid can be compared with other boronic acids such as:
Phenylboronic Acid: Similar in structure but lacks the fluoro and methoxy-d3 substitutions.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Contains additional bromine substitution, which can influence its reactivity and applications.
2-Fluorophenylboronic Acid: Similar but without the methoxy-d3 group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitutions, which can provide distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C7H8BFO3 |
---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3 |
InChI Key |
JCKZNMSBFBPDPM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O |
Origin of Product |
United States |
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